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Compound of Interest

N-9-
Compound Name:
Methoxynonyldeoxynojirimycin

cat. No.: B1681059

Technical Support Center: N-9-
Methoxynonyldeoxynojirimycin (MM-DNJ)

This technical support center provides researchers, scientists, and drug development
professionals with essential information for working with N-9-Methoxynonyldeoxynojirimycin
(MM-DNJ), also known as UV-4, MON-DNJ, or SP-187. The following troubleshooting guides
and FAQs address common issues encountered during in vivo experiments aimed at improving
its bioavailability.

Frequently Asked Questions (FAQS)

Q1: What is N-9-Methoxynonyldeoxynojirimycin (MM-DNJ) and what is its primary
mechanism of action?

Al: N-9-Methoxynonyldeoxynojirimycin (MM-DNJ) is an N-alkylated derivative of 1-
deoxynojirimycin (DNJ), an iminosugar. Its primary mechanism of action is the inhibition of host
endoplasmic reticulum (ER) resident a-glucosidases | and 11.[1] This inhibition disrupts the
normal processing of N-linked glycans on glycoproteins, leading to misfolded proteins. This
mechanism is particularly relevant for its antiviral activity, as many enveloped viruses rely on
host cell glycosylation machinery for the proper folding and function of their envelope
glycoproteins.[1]
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Q2: What is the rationale for N-alkylation of deoxynojirimycin?

A2: The parent compound, 1-deoxynojirimycin (DNJ), is highly water-soluble and can have low
oral bioavailability and in vivo instability.[2] N-alkylation, such as the addition of the 9-
methoxynonyl chain in MM-DNJ, is a strategy to increase the lipophilicity of the molecule. This
modification can improve its pharmacokinetic properties, including absorption, distribution, and
cellular uptake, potentially leading to enhanced biological activity and bioavailability.
Derivatization of iminosugars with aliphatic side chains has been extensively studied to improve
these characteristics.

Q3: Is there clinical data on the pharmacokinetics of MM-DNJ in humans?

A3: Yes, a Phase 1a clinical trial (NCT02061358) has been conducted on the hydrochloride salt
of MM-DNJ, known as UV-4B. The study evaluated single ascending oral doses in healthy
subjects and found that UV-4B was rapidly absorbed, with the time to reach maximum plasma
concentration (Tmax) ranging from 0.5 to 1 hour.[1] Exposure (as measured by AUC and
Cmax) increased in approximate proportion to the dose, and the compound was well-tolerated
at doses up to 1000 mg.[1]

Q4: What are the common challenges or side effects observed with iminosugar-based drugs
like MM-DNJ?

A4: A known complication with orally delivered iminosugars is gastrointestinal distress, such as
diarrhea. This is often due to the inhibition of intestinal a-glucosidases like the sucrase-
isomaltase complex, which are involved in carbohydrate digestion. For some N-alkylated DNJ
derivatives, increased hydrophobicity can lead to longer retention in the gastrointestinal
system, which could exacerbate these effects. However, in the Phase la study of UV-4B, single
oral doses were well-tolerated with no dose-dependent increases in adverse events observed.

[1]

Troubleshooting Guide for In Vivo Experiments

This guide addresses specific issues that may be encountered during preclinical in vivo studies
of MM-DNJ.
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Issue

Potential Cause

Troubleshooting Steps

Low or Variable Oral

Bioavailability

Poor Solubility/Formulation:
MM-DNJ hydrochloride (UV-
4B) is a salt, but the free base
may have different solubility.
The chosen vehicle may not

be optimal for absorption.

1. Vehicle Selection: Test
different vehicles for
suspension or solubilization.
Common options include
water, saline, or 0.5%
carboxymethylcellulose. For
lipophilic compounds,
formulations with PEG400 or
Labrasol can be considered.[3]
2. pH Adjustment: Ensure the
pH of the formulation is
suitable for administration and
stability. 3. Particle Size: If
using a suspension, ensure
uniform and small particle size

to aid dissolution.

Inconsistent Pharmacokinetic
(PK) Profile

Gastrointestinal Effects: High
doses may inhibit intestinal
enzymes, affecting gut motility
and absorption. Food Effects:
Presence of food in the
stomach can alter absorption

rates.

1. Dose-Response Study:
Conduct a dose-ranging study
to identify a dose that is
effective without causing
significant Gl effects. The
preclinical efficacy of UV-4B in
mice has been demonstrated
at doses between 50-150
mg/kg.[4] 2. Fasting:
Standardize experiments by
fasting animals overnight
before oral administration to
minimize variability from food
effects.[1][3][5]

Lack of In Vivo Efficacy

Despite In Vitro Potency

Insufficient Target Site
Exposure: The compound may
not be reaching the target
tissue/cells at a high enough

concentration. Rapid

1. Conduct a Full PK Study:
Determine key parameters like
Cmax, AUC, and half-life in
your animal model to

understand the exposure
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Metabolism/Clearance: The
compound may be quickly

eliminated from the body.

profile. 2. Correlate PK with
Pharmacodynamics (PD):
Measure target engagement
(e.g., inhibition of a-
glucosidase activity in a
relevant tissue) at different
time points post-dosing. 3.
Adjust Dosing Regimen:
Based on the half-life, consider
adjusting the dosing frequency
(e.g., from once daily to TID) to
maintain therapeutic
concentrations. Efficacy
studies with UV-4B in mice
often use a three-times-a-day
(TID) dosing schedule.[4]

Animal Distress Post-

Administration

Improper Gavage Technique:
Incorrect placement of the
gavage needle can cause
injury to the esophagus or
trachea. Formulation Irritation:
The vehicle or high
concentration of the compound
may be irritating to the gastric

mucosa.

1. Refine Gavage Technique:
Ensure proper training and use
a gavage needle with a
rounded tip appropriate for the
animal's size.[1] 2. Formulation
Assessment: Evaluate the
tolerability of the vehicle alone
(vehicle control group).
Consider reducing the
concentration and increasing
the volume (within acceptable

limits) if irritation is suspected.

Data Presentation
Human Pharmacokinetic Data

The following tables summarize the pharmacokinetic parameters of UV-4B (MM-DNJ

hydrochloride) after single oral doses in healthy human subjects.

Table 1: Plasma Pharmacokinetic Parameters of UV-4B in Humans
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Cmax Tmax (h) AUCO-last AUCO-inf
Dose (mg) N (ng/mL) Median (hng/mL)
Mean (SD) (Range) Mean (SD) Mean (SD)

0.75 (0.5 -

3 6 13.9 (4.1) 10 39.5 (10.1) 43.1 (10.9)
0.52 (0.5 -

10 6 45.4 (10.4) 144 (29)
1.0)
0.75 (0.5 -

30 6 142 (36) 452 (106)
1.0)
0.75 (0.5 -

90 6 431 (105) e 1430 (250) 1450 (250)
1.00 (0.5 -

180 6 884 (241) 15 3100 (838) 3150 (845)
1.00 (0.5 -

360 6 1880 (519) L5 6820 (1710) 6940 (1730)
1.00 (0.5 -

720 6 3500 (1040) 2.0) 13300 (3710) 13500 (3740)
1.00 (0.5 -

1000 6 4250 (1480) 2.0) 17100 (5960) 17300 (5990)

Data adapted from the NCT02061358 clinical trial publication.

Preclinical Efficacy Data

Table 2: Dose-Dependent Survival in Mice Infected with Influenza A (H3N2) and Treated with

uv-4B
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Dose (mgl/kg/dose,

Treatment Group N Percent Survival
TID)

Placebo 0 20 0%

uUv-4B 50 20 30%

uv-4B 75 20 90%

Uv-4B 100 20 50%

UVv-4B 150 20 70%

Data adapted from a preclinical study of UV-4B in a lethal mouse model of influenza.[4]

Experimental Protocols
Protocol: Oral Bioavailability Study in Rats

This protocol provides a general framework for determining the oral bioavailability of MM-DNJ
in a rat model.

1. Materials and Equipment:

e MM-DNJ (or its hydrochloride salt, UV-4B)

e Vehicle (e.g., 0.5% w/v Hydroxypropyl methylcellulose in water)

e Sprague-Dawley rats (jugular vein catheterized for serial sampling)
o Oral gavage needles (stainless steel, rounded tip)

e Syringes

» Blood collection tubes (e.g., with EDTA anticoagulant)

e Centrifuge

o Analytical equipment for quantification (e.g., LC-MS/MS)
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2. Procedure:

o Animal Preparation: Fast rats overnight (approx. 12-16 hours) prior to dosing, with free
access to water.

o Formulation Preparation: Prepare the dosing formulation of MM-DNJ. For oral administration,
a suspension in 0.5% HPMC can be used. For intravenous (IV) administration (required to
calculate absolute bioavailability), a solubilized form in a suitable vehicle (e.g., saline or
DMSO:PEG300) is needed.[3]

e Dosing:

o Oral Group (PO): Administer a single dose of the MM-DNJ suspension via oral gavage. A
typical oral dose volume is 5-10 mL/kg.[3]

o Intravenous Group (IV): Administer a single bolus dose of the solubilized MM-DNJ via the
tail vein. A typical IV dose volume is 1 mL/kg.[3]

e Blood Sampling: Collect blood samples (~200 pL) from the jugular vein cannula at
predetermined time points. Suggested time points: pre-dose, 5, 15, 30 minutes, and 1, 2, 4,
6, 8, 12, and 24 hours post-dose.[4] Place samples into EDTA tubes.

e Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to
separate the plasma.[4] Store plasma samples at -70°C or below until analysis.

o Sample Analysis: Quantify the concentration of MM-DNJ in plasma samples using a
validated analytical method, such as LC-MS/MS.

o Pharmacokinetic Analysis: Calculate PK parameters (Cmax, Tmax, AUC) using non-
compartmental analysis software.

» Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula:
F% = (AUCPO / AUCIV) * (DoselV / DosePO) * 100

Visualizations
Signaling Pathway Diagram
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Caption: Inhibition of ER a-glucosidases by MM-DNJ disrupts viral glycoprotein folding.

Experimental Workflow Diagram
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Caption: Workflow for determining the oral bioavailability of MM-DNJ in a rat model.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methoxynonyldeoxynojirimycin-in-vivo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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